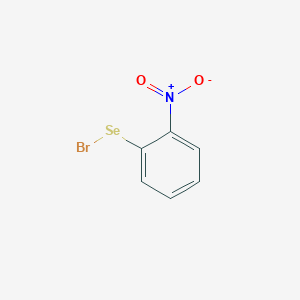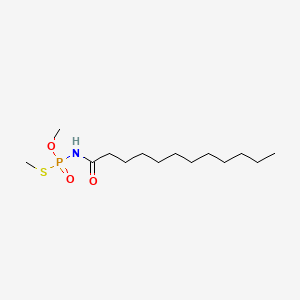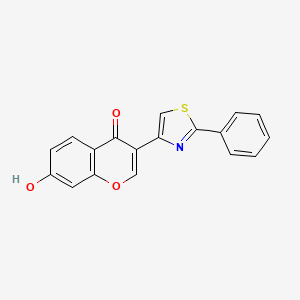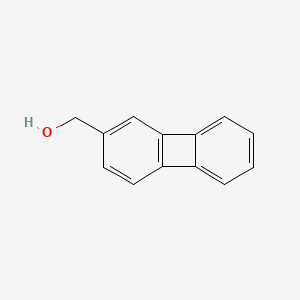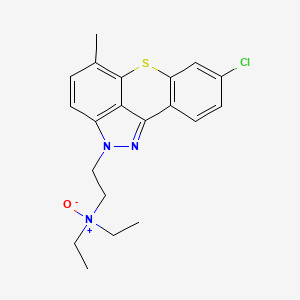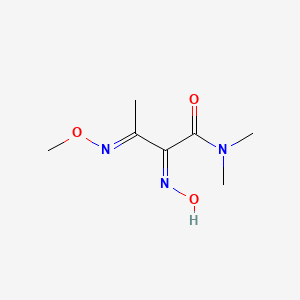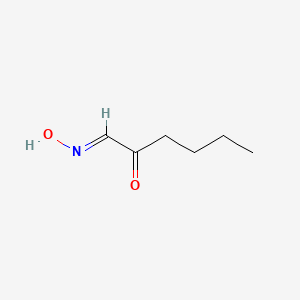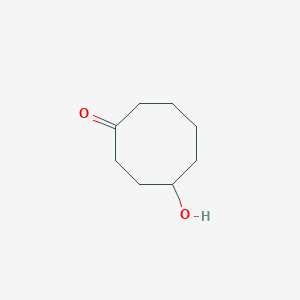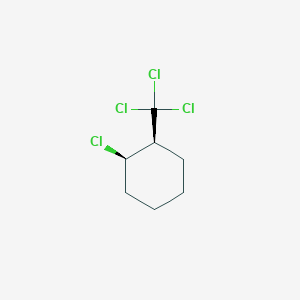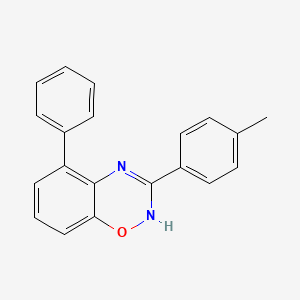
3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxadiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired benzoxadiazine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl or methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted benzoxadiazine derivatives
Applications De Recherche Scientifique
3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
- 3-(4-Methylphenyl)-2-phenyl-5-(thiophene-2-ylmethylidene)-2,5-dihydro-1,2,4-triazin-6(1H)-one
- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one
Comparison: Compared to similar compounds, 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine stands out due to its unique structural features and diverse range of applications. Its combination of methyl and phenyl groups provides distinct chemical properties that can be leveraged in various fields, from medicinal chemistry to material science .
Propriétés
Numéro CAS |
54367-83-8 |
|---|---|
Formule moléculaire |
C20H16N2O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C20H16N2O/c1-14-10-12-16(13-11-14)20-21-19-17(15-6-3-2-4-7-15)8-5-9-18(19)23-22-20/h2-13H,1H3,(H,21,22) |
Clé InChI |
VRKUIBIKBXLFSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3ON2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
